molecular formula C8H6F4O B1349816 4-Fluoro-2-(trifluoromethyl)benzyl alcohol CAS No. 220227-29-2

4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Cat. No.: B1349816
CAS No.: 220227-29-2
M. Wt: 194.13 g/mol
InChI Key: QCDWCMMCVRWROH-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F4O It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol typically involves the introduction of the fluorine and trifluoromethyl groups onto a benzyl alcohol backbone. One common method is the Friedel-Crafts acylation followed by reduction. For instance, a Friedel-Crafts acylation can introduce the trifluoromethyl group, followed by a reduction step to convert the acyl group to an alcohol .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.

Major Products:

    Oxidation: Formation of 4-fluoro-2-(trifluoromethyl)benzaldehyde or 4-fluoro-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-fluoro-2-(trifluoromethyl)toluene.

    Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development due to its unique pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol involves its interaction with various molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in metabolic pathways or cellular processes .

Properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWCMMCVRWROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372144
Record name 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-29-2
Record name 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220227-29-2
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